molecular formula C11H7BrFNO B2454968 5-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one CAS No. 2090819-84-2

5-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one

Cat. No.: B2454968
CAS No.: 2090819-84-2
M. Wt: 268.085
InChI Key: DBBMCVMMIMOWMM-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5th position and a fluorophenyl group at the 1st position of the pyridin-2(1H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one typically involves the halogenation of a pyridin-2(1H)-one precursor. One common method is the bromination of 1-(2-fluorophenyl)pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like ether or THF.

Major Products:

    Substitution Products: Azides, nitriles, and amines.

    Oxidation Products: N-oxides.

    Reduction Products: Dehalogenated pyridin-2(1H)-one derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various coupling reactions.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in binding studies with proteins and enzymes.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

  • 5-Bromo-2-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 5-Bromo-2-fluoropyrimidine

Comparison: Compared to these similar compounds, 5-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness in different research and industrial contexts.

Properties

IUPAC Name

5-bromo-1-(2-fluorophenyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-8-5-6-11(15)14(7-8)10-4-2-1-3-9(10)13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBMCVMMIMOWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=CC2=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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